6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
6,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-14-4-7(11(16)17)10(15)6-2-5(12)3-8(13)9(6)14/h2-4H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUPHRLIADPRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C(=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative. For instance, 6,8-difluoroquinoline can be synthesized through the fluorination of quinoline using reagents like Selectfluor.
Methylation: The next step involves the introduction of a methyl group at the nitrogen atom of the quinoline ring. This can be achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Oxidation: The methylated quinoline derivative is then oxidized to introduce the keto group at position 4. This can be done using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Carboxylation: Finally, the carboxylic acid group is introduced at position 3 through a carboxylation reaction, often using carbon dioxide (CO₂) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The fluorine atoms and other substituents on the quinoline ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional keto or carboxyl groups, while reduction can produce hydroxyquinolines.
Scientific Research Applications
Structural Representation
The compound features a quinoline structure with two fluorine substituents at the 6 and 8 positions and a carboxylic acid group at the 3 position. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
One of the primary applications of 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its role as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 4 µg/mL against S. aureus and 8 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .
Anticancer Properties
Emerging studies have also explored the anticancer properties of this compound. The mechanism of action appears to involve the inhibition of specific enzymes involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were found to be 15 µM and 20 µM, respectively .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
Research published in the European Journal of Pharmacology indicated that administration of this compound in animal models resulted in a notable reduction in paw edema induced by carrageenan, suggesting its potential use as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Mechanism of Action
The antibacterial activity of 6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituents at N1
- 6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: The methyl group at N1 offers steric simplicity but may reduce antibacterial potency compared to bulkier substituents.
- 1-Cyclopropyl analogs (e.g., PD 117558) : Cyclopropyl at N1 enhances DNA gyrase inhibition and broad-spectrum activity. PD 117558 shows 2–16× higher potency against Gram-negative bacteria due to improved hydrophobic interactions with the enzyme .
- 1-Ethyl or 1-(1,1-dimethylethyl) derivatives : Larger alkyl groups can improve lipophilicity but may compromise solubility and oral bioavailability .
Substituents at C5 and C7
- 5-Amino derivatives (e.g., PD 124,816): The 5-amino group significantly enhances antibacterial activity (2–16×) by facilitating hydrogen bonding with DNA gyrase. Alkylation or acylation of this group drastically reduces potency .
- 7-Pyrrolidinyl/piperazinyl groups (e.g., besifloxacin): Bulky side chains at C7 improve Gram-positive coverage. For instance, besifloxacin’s azepan-3-ylamino group enhances binding to topoisomerase IV .
- Diamino substitution (e.g., 5,7-diamino derivatives): Dual amino groups at C5 and C7 increase solubility but require complex synthetic routes, limiting practical application .
Halogenation Patterns
- 6,8-Difluoro substitution : The target compound’s difluoro configuration optimizes electronic effects for gyrase interaction while balancing metabolic stability .
- 6,7,8-Trifluoro analogs (e.g., 1-(1,1-dimethylethyl)-6,7,8-trifluoro derivatives) : Additional fluorine atoms may enhance potency but increase toxicity risks .
- 6-Chloro-8-fluoro substitution (e.g., besifloxacin) : Chlorine at C6 improves pharmacokinetics but requires halogen-specific synthesis protocols .
Physicochemical and Pharmacokinetic Properties
Clinical and Commercial Status
Biological Activity
6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 191730-01-5) is a synthetic compound belonging to the quinoline class. Its unique molecular structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anti-inflammatory, and neuroprotective effects, supported by research findings and case studies.
- Molecular Formula : C₁₁H₇F₂NO₃
- Molecular Weight : 239.17 g/mol
- CAS Number : 191730-01-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇F₂NO₃ |
| Molecular Weight | 239.17 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antibacterial Activity
Research indicates that 6,8-difluoro derivatives exhibit significant antibacterial properties. A study found that compounds with similar structures demonstrated activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription.
Case Study: Antibacterial Efficacy
In a comparative study, several fluoroquinolone derivatives were tested against a panel of gram-positive and gram-negative bacteria. The results showed that 6,8-difluoro derivatives had minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant strains, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is attributed to the compound's ability to block the NF-κB signaling pathway.
Research Findings
A recent study evaluated the anti-inflammatory effects of various quinoline derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that 6,8-difluoro derivatives significantly reduced nitric oxide (NO) production with an IC50 value of approximately 25 µM .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage.
Mechanistic Insights
In a study involving SH-SY5Y neuroblastoma cells, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in models of oxidative stress induced by hydrogen peroxide. The neuroprotective effect was linked to its ability to chelate biometals such as Cu²⁺ and Zn²⁺, which are implicated in neurodegenerative diseases .
Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves halogenation and alkylation steps. A validated approach includes:
- Step 1: Reacting ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with iodomethane in dry DMF using K₂CO₃ as a base at 50–80°C for 48 hours to introduce the methyl group at the N1 position .
- Step 2: Hydrolysis of the ester group under acidic or basic conditions to yield the carboxylic acid derivative.
- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>94%) .
Key Considerations: Optimize reaction time and temperature to minimize byproducts like over-alkylated species.
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves stereochemical ambiguities. For example, intermolecular hydrogen bonding patterns (O–H⋯O) confirm carboxyl group dimerization in the solid state .
- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments, while ¹H NMR distinguishes methyl (δ ~3.5 ppm) and aromatic protons (δ ~7–8 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 253.20 for [M+H]⁺) .
Advanced: How do fluorine substitutions at positions 6 and 8 influence antibacterial activity?
Methodological Answer:
Fluorine enhances:
- Membrane Permeability: Electronegativity improves penetration through bacterial lipid bilayers .
- Target Binding: Fluorine at C6/C8 stabilizes interactions with DNA gyrase, as shown in MIC assays against E. coli (MIC ≤0.5 µg/mL) .
Experimental Design: Compare MIC values of 6,8-difluoro derivatives with non-fluorinated analogs. Use isogenic bacterial strains to isolate resistance mechanisms (e.g., efflux pump mutations) .
Advanced: How to resolve contradictions in reported antibacterial efficacy across studies?
Methodological Answer:
- Data Normalization: Control for variables like bacterial strain (e.g., S. aureus vs. P. aeruginosa), inoculum size, and culture medium .
- Mechanistic Studies: Use fluorescence quenching assays to assess drug-target binding affinity discrepancies .
- Resistance Profiling: Screen for mutations in gyrA or parC genes using PCR sequencing .
Advanced: What strategies improve fluorescence-based detection when using this compound as a derivatizing reagent?
Methodological Answer:
- Derivatization Protocol: React with amino compounds in borate buffer (pH 9.0) at 60°C for 30 minutes. Excess reagent is removed via SPE (C18 cartridges) .
- Detection Optimization: Use λₑₓ = 320 nm and λₑₘ = 420 nm. Calibrate with internal standards (e.g., glycine derivatives) to account for matrix effects .
Basic: How to ensure compound stability during storage and handling?
Methodological Answer:
- Storage: Store at –20°C in amber vials under inert gas (N₂/Ar). Desiccate to prevent hydrolysis of the carboxylic acid group .
- Handling: Avoid prolonged exposure to light or humidity. Confirm stability via periodic HPLC analysis (retention time shifts indicate degradation) .
Advanced: What computational methods predict the impact of structural modifications on bioactivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with DNA gyrase (PDB: 1KZN) to simulate binding interactions. Fluorine substitutions increase van der Waals contacts by ~15% .
- QSAR Modeling: Correlate Hammett σ constants (for substituents) with log(MIC) values. Fluorine’s σₚ = +0.78 predicts enhanced electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
